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Cat. No.: B1230069

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Titanium Nitride (TiN) thin films deposited using
the precursor Tetrakis(dimethylamido)titanium (TDMAT). The focus is on the characterization of
these films using X-ray Photoelectron Spectroscopy (XPS), with a comparative analysis against
alternative deposition precursors. This document synthesizes experimental data to offer
insights into film composition, contamination levels, and the influence of different chemical
precursors on the final material properties.

Performance Comparison of TiN Films: TDMAT vs.
Alternatives

The choice of precursor in the deposition of TiN films significantly impacts their elemental
composition, particularly concerning carbon and oxygen impurities, which can alter the film's
electrical and mechanical properties. TDMAT is a widely used metalorganic precursor due to its
high vapor pressure and lower deposition temperatures. However, it is often associated with
higher carbon incorporation compared to some alternative precursors.

One common strategy to mitigate carbon contamination in TiN films deposited from TDMAT is
the use of a co-reactant, such as ammonia (NHs) or other nitrogen-containing compounds.
These co-reactants can facilitate the removal of the methyl groups from the TDMAT molecule
during the deposition process, leading to purer TiN films.
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Alternatives to TDMAT for TiN deposition include inorganic precursors like Titanium

Tetrachloride (TiCls) and other metalorganic precursors such as Tetrakis(diethylamido)titanium

(TDEAT). TiCls, being a chlorine-containing precursor, can lead to chlorine impurities in the film

but generally results in lower carbon content. TDEAT, with its larger ethyl ligands, can also

influence the deposition process and the resulting film characteristics.

The following table summarizes the quantitative XPS analysis of TiN films deposited using

TDMAT and compares it with films deposited using TDMAT with a co-reactant

(Dimethylhydrazine - DMH) and an alternative precursor (Titanium Tetrachloride - TiCla).

Precursor

IMethod

Ti (at. %)

N (at. %)

C (at. %)

) . Referenc
O (at. %) CITi Ratio

e

TDMAT
alone
(LPCVD at
623 K)

<1 ~1.0 [1]

TDMAT +
DMH
(LPCVD at
623 K)

<1 ~0.2 [1]

TDMAT
(PEALD at
170-
180°C)

39.3

36.4

15.6

8.7 ~0.4 2]

TiCla
(PEALD at
170-
180°C)

34.0

42.8

21.65 - (2]

Note: The atomic percentages can vary depending on the specific deposition conditions.

Experimental Protocols
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TiN Film Deposition using TDMAT (Example: Plasma-
Enhanced Atomic Layer Deposition - PEALD)

This protocol describes a typical PEALD process for depositing TiN films using TDMAT as the
titanium precursor and NHs as the nitrogen source.

e Substrate Preparation: Silicon wafers with a native oxide layer are commonly used as
substrates. The substrates are cleaned using a standard solvent cleaning procedure.

e Deposition Chamber Setup: The deposition is carried out in a PEALD reactor. The TDMAT
precursor is kept in a bubbler at a controlled temperature (e.g., 60 °C) to ensure a stable
vapor pressure. An inert carrier gas, such as Argon, is used to transport the precursor vapor
into the chamber.

» Deposition Cycle: The PEALD process consists of sequential and self-limiting surface
reactions. A typical cycle includes:

o TDMAT Pulse: A pulse of TDMAT vapor is introduced into the chamber, which chemisorbs
onto the substrate surface.

o Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted
precursor and byproducts.

o NHs Plasma: A pulse of NHs gas is introduced, and a plasma is ignited. The reactive
nitrogen species from the plasma react with the adsorbed TDMAT layer to form TiN.

o Purge: The chamber is purged again with an inert gas to remove reaction byproducts.

o Deposition Parameters:

o

Substrate Temperature: Typically in the range of 170-200 °C.

Plasma Power: Around 300 W.

[¢]

[¢]

Pulse and Purge Times: These are optimized to ensure self-limiting growth (e.g., TDMAT
pulse: 1-2 s, purge: 5-10 s, NHs plasma: 5-10 s, purge: 5-10 s).
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e Film Thickness: The desired film thickness is achieved by repeating the deposition cycle a
specific number of times.

XPS Analysis of TiN Films

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about
the elemental composition, empirical formula, chemical state, and electronic state of the
elements within a material.

e Instrumentation: A standard XPS system equipped with a monochromatic Al Ka X-ray source
(1486.6 eV) is used. The analysis is performed in an ultra-high vacuum (UHV) chamber.

o Sample Preparation: The TiN-coated substrate is mounted on a sample holder and
introduced into the UHV chamber.

e Survey Scan: A wide energy range survey scan is performed to identify all the elements
present on the surface of the TiN film.

o High-Resolution Scans: High-resolution scans are acquired for the specific elements of
interest (Ti 2p, N 1s, C 1s, and O 1s) to determine their chemical states and to perform
accurate quantification.

o Depth Profiling: To analyze the bulk composition of the film and to remove surface
contamination, depth profiling is performed using an Argon ion gun to sputter away the
surface layers incrementally. High-resolution spectra are acquired after each sputtering
cycle.

o Data Analysis: The obtained spectra are analyzed using appropriate software. The binding
energies are calibrated, typically by setting the adventitious carbon C 1s peak to 284.8 eV.
The peaks are fitted using Gaussian-Lorentzian functions to deconvolute different chemical
states. The atomic concentrations of the elements are calculated from the peak areas using
relative sensitivity factors.

Visualizing the Impact of Precursor Choice

The following diagrams illustrate the effect of using a co-reactant on the composition of TiN
films deposited with TDMAT and compare the compositional differences between TDMAT and
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an alternative precursor, TiCla.

TiN Deposition with TDMAT + Co-reactant

TDMAT + DMH TiN Film

(Low Carbon Content)

TiN Deposition with TDMAT

TDMAT alone TiN Film

(High Carbon Content)

Click to download full resolution via product page

Caption: Effect of a co-reactant on carbon content in TiN films.

PEALD with TiCl4
TiCl4 Precursor DEROSITE - TiN Film
(Cl, O impurities, low C)

PEALD with TDMAT

TDMAT Precursor Deposition TiN Film

(C, O impurities)

Click to download full resolution via product page

Caption: Comparison of impurities in TiN films from different precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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